molecular formula C9H10N2O B13008973 6-Ethoxy-5-methylnicotinonitrile

6-Ethoxy-5-methylnicotinonitrile

Cat. No.: B13008973
M. Wt: 162.19 g/mol
InChI Key: KPVFVLIVNQWUAY-UHFFFAOYSA-N
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Description

6-Ethoxy-5-methylnicotinonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of nicotinonitrile, featuring an ethoxy group at the 6th position and a methyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-methylnicotinonitrile typically involves the condensation of appropriate precursors. One common method involves the reaction of 6-ethoxy-5-methylpyridine with cyanogen bromide under basic conditions to introduce the nitrile group . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis process. This method involves the use of inexpensive starting materials and telescopes multiple reaction steps into a single continuous process, which enhances efficiency and reduces production costs . The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethoxy-5-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or acids, which can then interact with enzymes or receptors in biological systems. The ethoxy and methyl groups can modulate the compound’s lipophilicity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-5-methylnicotinonitrile is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-ethoxy-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-12-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3

InChI Key

KPVFVLIVNQWUAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1C)C#N

Origin of Product

United States

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